3-Amino-4-pyrrolidin-1-yl-benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKTXWBBLXQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360092 | |
| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123986-58-3 | |
| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Reduction
A widely cited method involves the sequential substitution of a halogen atom with pyrrolidine and subsequent reduction of a nitro group to an amine.
Step 1: Synthesis of 4-Pyrrolidin-1-yl-3-nitrobenzoic Acid
The reaction begins with methyl 4-chloro-3-nitrobenzoate, where the chlorine atom at the 4-position undergoes nucleophilic aromatic substitution with pyrrolidine. This step typically employs a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours. The methyl ester is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, yielding 4-pyrrolidin-1-yl-3-nitrobenzoic acid.
Step 2: Reduction of Nitro to Amino Group
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces the nitro group to an amine. Alternatively, chemical reductants like iron in acidic media achieve similar results, though with lower yields (Table 1).
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pyrrolidine, DMF, 90°C, 18h | 78 | 95 |
| 2 | H₂, 10% Pd/C, EtOH, 25°C | 92 | 98 |
Key Challenges :
Direct Amination via Buchwald-Hartwig Coupling
Recent advances leverage transition metal-catalyzed coupling to introduce the pyrrolidine group.
Methodology :
3-Nitro-4-bromobenzoic acid reacts with pyrrolidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 110°C. The nitro group is subsequently reduced using sodium dithionite.
Advantages :
-
Higher regioselectivity compared to nucleophilic substitution.
Limitations :
-
Costly catalysts and ligands limit industrial scalability.
-
Sensitivity to oxygen and moisture demands inert conditions.
Industrial-Scale Optimization
Continuous Flow Synthesis
To address batch process inefficiencies, continuous flow systems enhance heat and mass transfer during substitution and reduction steps. For example, substituting chlorine with pyrrolidine in a microreactor at 120°C reduces reaction time to 2 hours with a 15% yield improvement.
Green Chemistry Approaches
Water-based solvent systems and recyclable catalysts (e.g., immobilized Pd on alumina) minimize environmental impact. A patent describes using aqueous sodium hydroxide and reusable Pd/C for a 90% isolated yield.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Coupling |
|---|---|---|
| Yield | 70–78% | 65–70% |
| Catalyst Cost | Low | High |
| Scalability | Excellent | Moderate |
| Byproducts | Minimal | Halogenated residues |
Insights :
-
Nucleophilic substitution remains preferred for large-scale production due to cost-effectiveness.
-
Transition metal-catalyzed methods are reserved for high-purity applications.
Purification and Characterization
Crude product purification involves recrystallization from ethanol/water mixtures, achieving >98% purity. Advanced techniques include:
Scientific Research Applications
Medicinal Chemistry Applications
a. Drug Development
3-Amino-4-pyrrolidin-1-yl-benzoic acid serves as a valuable building block in the design of new pharmaceuticals. Its functional groups allow for modifications that can enhance biological activity. Research indicates its potential as an antimicrobial agent and an inhibitor for specific enzymes involved in metabolic pathways.
b. Enzyme Inhibition
Studies have shown that this compound can modulate enzyme activity, making it a candidate for therapeutic applications. For instance, molecular docking simulations suggest that it may effectively bind to targets such as thymidylate kinase, which is crucial for DNA synthesis.
c. Antiviral Properties
Recent investigations have highlighted the compound's potential in inhibiting viral entry. Similar compounds have demonstrated efficacy against viruses like Ebola and Marburg, suggesting that derivatives of this compound could be developed for antiviral therapies.
Organic Synthesis Applications
a. Synthesis of Derivatives
The compound is utilized in organic synthesis to create various derivatives with enhanced properties. It can undergo reactions such as oxidation and reduction, leading to the formation of nitroso or nitro derivatives and primary or secondary amines.
b. Green Chemistry Approaches
Innovative methods like microwave-assisted synthesis are being explored to optimize the yield and purity of this compound derivatives, aligning with green chemistry principles.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds to highlight their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Pyrrolidin-1-yl)benzoic acid | Pyrrolidine attached at position 4 | Enhanced binding affinity in certain assays |
| 3-Amino-4-(morpholin-4-yl)benzoic acid | Morpholine ring instead of pyrrolidine | Potentially different pharmacological effects |
| 3-Amino-4-(piperidin-1-yl)benzoic acid | Piperidine ring | Altered pharmacokinetic profile |
| 2-(Pyrrolidin-1-yl)benzoic acid | Pyrrolidine attached at position 2 | Exhibits different biological activity profiles |
| 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid | Cyano group addition | Increased reactivity and potential applications |
This comparison illustrates how variations in substituents influence the chemical behavior and biological activity of related compounds, emphasizing the unique role of this compound.
Case Studies and Research Findings
a. Antimicrobial Studies
A study focused on synthesizing antimicrobial agents derived from para-amino benzoic acid analogs demonstrated that compounds similar to this compound exhibited significant antibacterial properties . The research highlighted the potential for developing new antibiotics based on this scaffold.
b. Diabetes Management Research
Another significant study evaluated derivatives targeting protein tyrosine phosphatase 1B (PTP1B), revealing that compounds related to this compound improved glucose tolerance in diabetic mouse models. The results indicated promising reductions in blood glucose levels through enhanced insulin signaling pathways.
c. Antiviral Efficacy
Research into small molecule inhibitors based on benzamide scaffolds found that similar compounds could inhibit viral entry effectively, providing a basis for further exploration into the antiviral capabilities of this compound derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-4-pyrrolidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 3-amino-4-pyrrolidin-1-yl-benzoic acid and two analogous compounds:
*Estimated based on substituent contributions.
Key Observations:
The pyrimidine-based compound (C₁₄H₁₅N₃O₄) exhibits higher polarity from multiple -OH and -NH₂ groups, likely increasing water solubility but reducing membrane permeability.
Hydrogen Bonding Capacity: The target compound has 3 H-bond donors (-NH₂ and -COOH) and 4 acceptors (carboxylic acid O, pyrrolidine N, and amino N), facilitating interactions with biological targets like enzymes or receptors. In contrast, the bromo-nitro derivative has only 1 H-bond donor (-COOH) but 5 acceptors (pyrazole N, nitro O, and carboxylic acid O), favoring hydrophobic interactions .
The target compound’s lower weight (206.24 g/mol) and amine groups suggest utility in drug discovery, where smaller molecules are often prioritized.
Biological Activity
3-Amino-4-pyrrolidin-1-yl-benzoic acid (3-APBA) is a synthetic organic compound that has gained attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
3-APBA has the molecular formula and features a benzoic acid core with an amino group at the 3-position and a pyrrolidinyl group at the 4-position. These substitutions are critical for its biological activity, influencing its interaction with biological targets.
The precise biological targets of 3-APBA remain largely unknown; however, it is hypothesized that the compound's activity is influenced by the steric factors and spatial orientation provided by the pyrrolidine ring. This non-planarity may enhance its binding affinity to various biomolecules, making it a valuable candidate for proteomics research.
Pharmacokinetics
With a molecular weight of 206.24 g/mol, 3-APBA exhibits properties conducive to absorption and distribution within biological systems. Its solubility and stability in physiological conditions are essential for its potential therapeutic applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of 3-APBA. For instance, derivatives of benzoic acid, including compounds similar to 3-APBA, have shown promising activity against various pathogens. The structure-activity relationship indicates that modifications at specific positions can enhance antimicrobial efficacy .
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 3-APBA exhibit anticancer properties. For example, benzoic acid derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against several cancer types, suggesting that 3-APBA may also possess similar activities .
Case Studies and Research Findings
- Antimalarial Activity : A study evaluated various benzoic acid derivatives for their antiplasmodial activity against Plasmodium falciparum. While specific data for 3-APBA was not provided, related compounds showed varying degrees of effectiveness, indicating potential for further exploration in this area .
- Proteostasis Modulation : Research on benzoic acid derivatives isolated from Bjerkandera adusta demonstrated their ability to enhance proteasome activity and autophagy pathways in human fibroblasts. This suggests that compounds like 3-APBA could be investigated for their role in modulating cellular protein degradation systems .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 4-Pyrrolidinylbenzoic Acid | Lacks amino group at the 3-position | Limited antimicrobial activity |
| 3-Amino-4-methylbenzoic Acid | Methyl group instead of pyrrolidinyl | Moderate anticancer effects |
| 3-Amino-4-pyridinylbenzoic Acid | Pyridinyl substitution | Potential neuroprotective effects |
| This compound | Unique combination of amino and pyrrolidinyl groups | Promising antimicrobial and anticancer activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Amino-4-pyrrolidin-1-yl-benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step substitution and functionalization of the benzoic acid core. For example, a cyano group at the 3-position and pyrrolidinyl group at the 4-position can be introduced via nucleophilic aromatic substitution (SNAr) under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases like K₂CO₃. Post-synthetic reduction of the cyano group to an amine (e.g., using H₂/Pd-C or LiAlH₄) yields the final compound . Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization, and purity confirmed by HPLC using a C18 column and acetonitrile/water mobile phase .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and verifying the presence of the pyrrolidinyl and amino groups. For example, the aromatic protons in the benzoic acid core appear as distinct doublets in the 7.0–8.0 ppm range, while pyrrolidinyl protons show signals between 1.5–3.5 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight confirmation. Elemental analysis ensures stoichiometric purity .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar solvents like DMSO or methanol. Stability tests under varying pH (e.g., phosphate buffers at pH 3–9) and temperatures (4°C to 40°C) should be conducted using UV-Vis spectroscopy to track degradation. Long-term storage recommendations include anhydrous conditions at –20°C under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved when testing this compound as a kinase inhibitor?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Use orthogonal assays:
- Biochemical assays : Measure IC₅₀ values using fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases.
- Cellular assays : Validate target engagement via Western blotting for phosphorylated substrates.
- Competitive binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies are effective in modifying the compound to enhance selectivity for G protein-coupled receptors (GPCRs)?
- Methodological Answer : Rational design involves:
- Substituent variation : Replace the pyrrolidinyl group with piperidinyl or azepanyl rings to alter steric and electronic interactions.
- Bioisosteric replacement : Substitute the benzoic acid moiety with tetrazoles or sulfonamides to modulate polarity and hydrogen bonding.
- Molecular docking : Use GPCR crystal structures (e.g., β2-adrenergic receptor) in software like AutoDock Vina to predict binding poses and optimize substituents .
Q. How can reaction byproducts from oxidation or reduction steps be minimized during synthesis?
- Methodological Answer :
- Oxidation control : Use mild oxidizing agents (e.g., KMnO₄ in acidic conditions at 0–5°C) to prevent over-oxidation of the amino group.
- Reduction optimization : Catalytic hydrogenation (H₂/Pd-C) at low pressure (1–2 atm) with periodic sampling for HPLC analysis prevents excessive reduction to undesired amines.
- Byproduct identification : LC-MS/MS coupled with tandem mass spectrometry identifies side products, enabling stepwise refinement of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
